1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide
Description
This compound features a piperidinecarboxamide core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group and a unique nitrobenzyloxyamino methylene moiety. The nitrobenzyloxy group introduces polarity and may influence metabolic stability or solubility.
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(4-nitrophenyl)methoxyiminomethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O4/c21-17-9-15(20(22,23)24)10-25-18(17)28-7-5-14(6-8-28)19(30)26-12-27-33-11-13-1-3-16(4-2-13)29(31)32/h1-4,9-10,12,14H,5-8,11H2,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCCHCDIQNJDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C16H18ClF3N4O2
- Molecular Weight : 394.79 g/mol
- CAS Number : 231953-40-5
- InChI Key : PKKLERQDFWUWNM-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 128°C (1 mmHg) |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Purity | ≥98% |
The compound's biological activity is primarily linked to its interaction with various biological targets, particularly in the central nervous system. Its structure suggests potential inhibition of certain enzymes or receptors involved in neurotransmitter modulation.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. For instance, studies have shown that analogs of this compound exhibit neurotoxic effects by being substrates for MAO-B, suggesting a potential mechanism for neurotoxicity and related pharmacological effects .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound and its analogs:
- Neurotoxicity : In animal models, compounds similar to this one have been tested for their neurotoxic potential. The results indicated that certain derivatives could induce dopaminergic neurotoxicity, which is significant for understanding diseases like Parkinson's .
- Anticancer Activity : The compound's ability to inhibit angiogenesis has been noted in preliminary studies, indicating a potential role in cancer therapy. Angiogenesis is crucial for tumor growth and metastasis, making this compound a candidate for further investigation in oncology .
- Endocannabinoid System Interaction : There is emerging evidence suggesting that compounds with trifluoromethyl groups may influence the endocannabinoid system by inhibiting the uptake of anandamide, a key endocannabinoid involved in pain regulation and neuroprotection .
Case Studies
- Neurotoxic Effects in Mice : A study involving the administration of this compound's analogs demonstrated significant neurotoxic effects, particularly through the modulation of MAO-B activity. The findings highlighted that only specific structural modifications led to increased toxicity, emphasizing the importance of chemical structure in biological activity .
- Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. Further research is warranted to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Structural and Functional Features
The compound shares structural motifs with several analogs, particularly the 3-chloro-5-(trifluoromethyl)pyridinyl group, which is conserved across multiple derivatives. Key differences lie in the linker regions and terminal substituents:
Pharmacological and Physicochemical Properties
- The oxyamino methylene group may form hydrogen bonds with target enzymes, analogous to ML267’s thiocarbonyl interaction .
- ML267 () : Demonstrated potent bacterial growth inhibition (IC50 < 1 µM) due to phosphopantetheinyl transferase inhibition. The thiocarbonyl group may enhance covalent binding but could increase toxicity risks .
- Compound: Dual trifluoromethyl groups raise logP, favoring blood-brain barrier penetration.
- Compound : High molecular weight (518.7 g/mol) and dichlorobenzyl group suggest prolonged half-life but possible hepatotoxicity risks. The oxy linker may confer susceptibility to oxidative metabolism .
Key Differentiators
- Nitrobenzyl vs.
- Piperidine vs. Piperazine Cores : Piperidine’s six-membered ring provides conformational rigidity compared to piperazine’s flexibility, which may affect target selectivity .
- Carboxamide vs. Carbothioamide : Carbothioamide (ML267) has higher electrophilicity, enabling covalent interactions, whereas carboxamide relies on hydrogen bonding, offering reversible inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
